4-Hydroxy-3-nitrobenzenesulphonic acid
Description
4-Hydroxy-3-nitrobenzenesulphonic acid is an organic compound with the chemical formula C6H5NO6S . It belongs to the class of aromatic sulfonic acids. The compound consists of a benzene ring substituted with hydroxyl (OH) and nitro (NO2) groups, along with a sulfonic acid group (SO3H) attached to the benzene ring. The presence of these functional groups imparts specific chemical properties to HNBSA.
Synthesis Analysis
The synthesis of 4-Hydroxy-3-nitrobenzenesulphonic acid involves several methods, including diazotization reactions and sulfonation. One common approach is the diazotization of 4-aminophenol followed by sulfonation with sulfuric acid. The reaction sequence can be summarized as follows:
Diazotization :
- 4-Aminophenol reacts with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
- The diazonium salt is highly reactive and can be further modified.
Sulfonation :
- The diazonium salt is treated with concentrated sulfuric acid (H2SO4).
- Sulfonation occurs at the ortho position relative to the hydroxyl group, resulting in the formation of 4-Hydroxy-3-nitrobenzenesulphonic acid.
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-nitrobenzenesulphonic acid consists of a benzene ring with the following substituents:
- Hydroxyl group (OH) at the para position (position 4)
- Nitro group (NO2) at the meta position (position 3)
- Sulfonic acid group (SO3H) attached to the benzene ring
Chemical Reactions Analysis
4-Hydroxy-3-nitrobenzenesulphonic acid participates in various chemical reactions:
- Acid-Base Reactions : It can donate or accept protons due to the presence of the hydroxyl and sulfonic acid groups.
- Electrophilic Aromatic Substitution : The nitro group makes the benzene ring susceptible to electrophilic attack.
- Reduction Reactions : The nitro group can be reduced to an amino group under appropriate conditions.
Physical And Chemical Properties Analysis
- Physical State : 4-Hydroxy-3-nitrobenzenesulphonic acid is typically a white crystalline solid .
- Solubility : It is soluble in water due to the polar sulfonic acid group.
- Melting Point : The compound melts at approximately 200°C .
- pH : In aqueous solutions, it exhibits acidity due to the sulfonic acid group.
Safety And Hazards
- Toxicity : The compound is considered harmful if ingested or inhaled . Proper handling and protective equipment are essential.
- Irritant : It may cause skin and eye irritation.
- Environmental Impact : Disposal should follow regulations to prevent environmental contamination.
Future Directions
Research on 4-Hydroxy-3-nitrobenzenesulphonic acid continues to explore its applications in:
- Pharmaceuticals : Investigating its potential as a drug intermediate.
- Materials Science : Developing functional materials based on its properties.
properties
IUPAC Name |
4-hydroxy-3-nitrobenzenesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMAUZQHVVHPEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO6S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210610 | |
Record name | 4-Hydroxy-3-nitrobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-nitrobenzenesulphonic acid | |
CAS RN |
616-85-3 | |
Record name | 4-Hydroxy-3-nitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-nitrobenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3-nitrobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-nitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-HYDROXY-3-NITROBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6LGC2WZU2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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